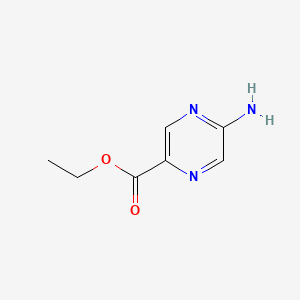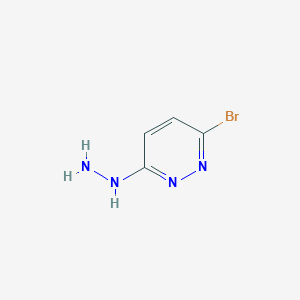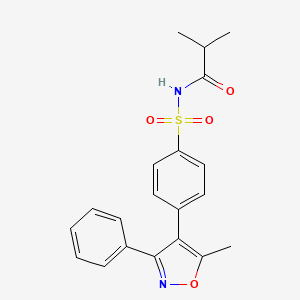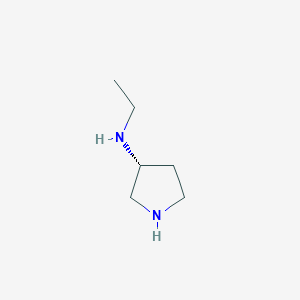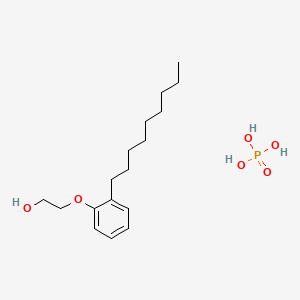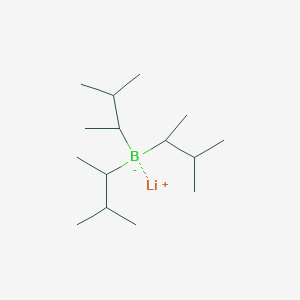
Tris(trimetilsilil)borohidruro de litio
Descripción general
Descripción
Lithium trisiamylborohydride is an organoboron compound with the chemical formula LiB[CH(CH₃)CH(CH₃)₂]₃H. It is a powerful reducing agent widely used in organic synthesis and organometallic chemistry. This compound is known for its high selectivity and efficiency in reducing sterically hindered carbonyl compounds and other functional groups.
Aplicaciones Científicas De Investigación
Lithium trisiamylborohydride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used for the selective reduction of sterically hindered carbonyl compounds, making it valuable in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of advanced materials and polymers.
Catalysis: Lithium trisiamylborohydride is used as a catalyst in various chemical reactions, including hydrogenation and hydroboration.
Mecanismo De Acción
Target of Action
Lithium trisiamylborohydride is a powerful reducing agent used in organometallic and organic chemistry . It primarily targets a wide range of functional groups, including sterically hindered carbonyls .
Mode of Action
The mode of action of lithium trisiamylborohydride involves its interaction with these functional groups. Similarly, lactones reduce to diols . α,β-Enones undergo 1,4-addition to give lithium enolates . Disulfides reduce to thiols (via thiolates) .
Biochemical Pathways
The biochemical pathways affected by lithium trisiamylborohydride are primarily reduction reactions. These reactions lead to various downstream effects, such as the conversion of acid anhydrides to alcohols and carboxylic acids, and the reduction of disulfides to thiols .
Pharmacokinetics
It is known that lithium trisiamylborohydride is a liquid that is typically marketed and used as a tetrahydrofuran (thf) solution . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by its formulation and administration method.
Result of Action
The result of lithium trisiamylborohydride’s action is the reduction of various functional groups. This can lead to significant changes in the molecular and cellular structures of the compounds it interacts with .
Action Environment
The action of lithium trisiamylborohydride can be influenced by environmental factors. For instance, it is known to be reactive with water , suggesting that its action, efficacy, and stability may be affected by the presence of water in its environment. Additionally, it is typically used as a solution in THF , indicating that the solvent may also play a role in its action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithium trisiamylborohydride is typically prepared by the reaction of lithium hydride (LiH) with trisiamylborane (B[CH(CH₃)CH(CH₃)₂]₃) in tetrahydrofuran (THF). The reaction proceeds as follows: [ \text{LiH} + \text{B[CH(CH₃)CH(CH₃)₂]₃} \rightarrow \text{LiB[CH(CH₃)CH(CH₃)₂]₃H} ]
The resulting THF complex is stable and can be stored indefinitely in the absence of moisture and air .
Industrial Production Methods: In industrial settings, the production of lithium trisiamylborohydride follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified and packaged as a solution in THF for commercial use.
Análisis De Reacciones Químicas
Types of Reactions: Lithium trisiamylborohydride primarily undergoes reduction reactions. It is highly effective in reducing a wide range of functional groups, including:
- Carbonyl compounds (aldehydes, ketones)
- Esters
- Acid chlorides
- Lactones
- Epoxides
Common Reagents and Conditions: The compound is often used in THF as a solvent, and reactions are typically carried out at room temperature or slightly elevated temperatures. Common reagents used in conjunction with lithium trisiamylborohydride include:
- Tetrahydrofuran (THF)
- Diethyl ether
Major Products Formed: The major products formed from these reduction reactions include:
- Alcohols (from carbonyl compounds)
- Diols (from lactones and epoxides)
- Alkanes (from alkyl halides)
Comparación Con Compuestos Similares
Lithium trisiamylborohydride is unique in its high selectivity and efficiency in reducing sterically hindered carbonyl compounds. Similar compounds include:
Lithium triethylborohydride:
Lithium borohydride: A common reducing agent but less effective for sterically hindered substrates.
Lithium aluminium hydride: A strong reducing agent but more reactive and less selective.
Lithium trisiamylborohydride stands out due to its ability to selectively reduce complex and sterically hindered substrates, making it a valuable tool in organic synthesis and industrial applications.
Propiedades
InChI |
InChI=1S/C15H33B.Li/c1-10(2)13(7)16(14(8)11(3)4)15(9)12(5)6;/h10-15H,1-9H3;/q-1;+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVNICVEIPIESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C(C)C(C)C)(C(C)C(C)C)C(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33BLi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407906 | |
| Record name | Lithium hydridotris(3-methylbutan-2-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60217-34-7 | |
| Record name | Lithium hydridotris(3-methylbutan-2-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60217-34-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


